Aucuparin

説明

特性

IUPAC Name |

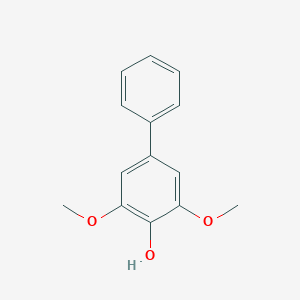

2,6-dimethoxy-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-12-8-11(9-13(17-2)14(12)15)10-6-4-3-5-7-10/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKBEANTNJGRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190353 | |

| Record name | Aucuparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-28-3 | |

| Record name | Aucuparin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aucuparin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aucuparin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AUCUPARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18IC7401L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Aucuparin Biosynthesis Pathway in Sorbus aucuparia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin, a biphenyl phytoalexin found in the rowan tree (Sorbus aucuparia) and related species of the Rosaceae family, exhibits significant antimicrobial properties. Its biosynthesis is a defense mechanism against pathogenic attack, involving a specialized metabolic pathway that is of considerable interest for applications in agriculture and pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a summary of quantitative data, detailed experimental protocols for the study of this pathway, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Phytoalexins are a diverse group of antimicrobial secondary metabolites produced by plants in response to biotic and abiotic stress. In the subtribe Pyrinae, which includes economically important fruit trees like apple and pear, biphenyls and dibenzofurans are the characteristic phytoalexins. This compound (3,5-dimethoxy-4'-hydroxybiphenyl) is one of the most prominent biphenyl phytoalexins and has been a focal point of research due to its antifungal and antibacterial activities. The elucidation of its biosynthetic pathway in Sorbus aucuparia has provided valuable insights into plant defense mechanisms and offers potential targets for genetic engineering to enhance disease resistance in crops. This guide synthesizes the current knowledge on the enzymatic reactions and molecular components that constitute the this compound biosynthesis pathway.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Sorbus aucuparia is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through a specialized biphenyl branch. The pathway is initiated upon perception of elicitors, such as components from the cell walls of pathogens like the scab-causing fungus Venturia inaequalis or the fire blight bacterium Erwinia amylovora.

The core of the this compound biosynthetic pathway can be divided into two main stages:

-

Formation of the Biphenyl Scaffold: This stage involves the synthesis of the initial biphenyl structure from primary metabolites.

-

Modification of the Biphenyl Scaffold: A series of enzymatic modifications of the biphenyl core leads to the final product, this compound.

Formation of the Biphenyl Scaffold

The formation of the biphenyl scaffold is catalyzed by the key enzyme Biphenyl Synthase (BIS) . This enzyme is a type III polyketide synthase.[1] BIS catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl , the foundational biphenyl structure in this pathway.[1][2]

Modification of the Biphenyl Scaffold to this compound

The conversion of 3,5-dihydroxybiphenyl to this compound involves a specific sequence of O-methylation and hydroxylation steps.[2][3] The established sequence of these reactions is:

-

First O-methylation: The first step is the methylation of one of the hydroxyl groups of 3,5-dihydroxybiphenyl. This reaction is catalyzed by an O-methyltransferase (OMT1) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the substrate, yielding 3-hydroxy-5-methoxybiphenyl .[3][4]

-

Hydroxylation: The next step is the hydroxylation of 3-hydroxy-5-methoxybiphenyl at the 4'-position. This reaction is catalyzed by Biphenyl 4-hydroxylase (B4H) , a microsomal cytochrome P450 monooxygenase.[2][3] The specific enzyme in Sorbus aucuparia has been identified as CYP736A107 .[5] This enzyme exhibits high substrate specificity for 3-hydroxy-5-methoxybiphenyl.[5] The product of this reaction is northis compound (3-hydroxy-5-methoxy-4'-hydroxybiphenyl).

-

Second O-methylation: The final step in the biosynthesis of this compound is the methylation of the remaining hydroxyl group of northis compound. This reaction is catalyzed by a second, distinct O-methyltransferase (OMT2) , which also utilizes SAM as a methyl donor, to produce This compound .[2][3]

The two O-methyltransferases involved in this pathway have been shown to be distinct enzymes with different biochemical properties.[3]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.

Table 1: Properties of O-Methyltransferases (OMTs) in this compound Biosynthesis

| Property | OMT1 | OMT2 | Reference |

| Substrate | 3,5-dihydroxybiphenyl | Northis compound | [3] |

| Product | 3-hydroxy-5-methoxybiphenyl | This compound | [3] |

| Optimal pH | 8.0 | 7.0 | [3] |

| Optimal Temperature | 30 °C | 40 °C | [3] |

Table 2: Properties of Biphenyl 4-hydroxylase (B4H) from Malus domestica (Apple)

Note: The catalytic efficiency of B4H from Malus domestica is reported to be similar to that of the enzyme from Sorbus aucuparia.[4]

| Property | Value | Reference |

| Enzyme Name | Biphenyl 4-hydroxylase (B4H) | [4][5] |

| Enzyme Class | Cytochrome P450 (CYP736A163) | [4][5] |

| Substrate | 3-hydroxy-5-methoxybiphenyl | [4][5] |

| Product | Northis compound | [4][5] |

| Apparent Km | 15 ± 2 µM | [4] |

| Apparent kcat | 0.19 s-1 | [4] |

| Catalytic Efficiency (kcat/Km) | 12,667 M-1s-1 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the this compound biosynthesis pathway.

Elicitor Preparation from Venturia inaequalis

This protocol describes the preparation of a fungal elicitor from Venturia inaequalis to induce phytoalexin biosynthesis in Sorbus aucuparia cell cultures.

-

Fungal Culture: Grow Venturia inaequalis in a suitable liquid medium (e.g., potato dextrose broth) at 25°C with shaking for 2-3 weeks.

-

Mycelia Collection: Harvest the mycelia by filtration through cheesecloth.

-

Washing: Wash the mycelia extensively with sterile deionized water to remove any remaining medium components.

-

Homogenization: Homogenize the washed mycelia in deionized water using a blender or homogenizer.

-

Autoclaving: Autoclave the mycelial homogenate at 121°C for 20 minutes to sterilize and release elicitor-active molecules.

-

Centrifugation: Centrifuge the autoclaved homogenate at 10,000 x g for 15 minutes to pellet the cell debris.

-

Elicitor Solution: The resulting supernatant contains the elicitor preparation. Determine the carbohydrate concentration of the supernatant (e.g., using the phenol-sulfuric acid method) and use it at a defined concentration (e.g., 50 µg of carbohydrate equivalents per ml of cell culture) to induce phytoalexin production.

Extraction and Analysis of Biphenyls from Sorbus aucuparia Cell Cultures

This protocol outlines the extraction and analysis of this compound and its precursors from elicitor-treated cell cultures.

-

Cell Harvest: Harvest the Sorbus aucuparia cells by vacuum filtration at various time points after elicitor treatment.

-

Extraction: Immediately homogenize the fresh cell material (e.g., 1 g) in a suitable solvent such as methanol (e.g., 10 ml).

-

Sonication and Centrifugation: Sonicate the homogenate for 15 minutes and then centrifuge at 3,000 x g for 10 minutes to pellet cell debris.

-

Solvent Evaporation: Collect the supernatant and evaporate the solvent under reduced pressure.

-

Sample Resuspension: Resuspend the dried extract in a known volume of methanol for analysis.

-

Analysis: Analyze the extracted compounds by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) for identification and quantification. Use authentic standards for this compound, northis compound, and 3,5-dihydroxybiphenyl for accurate quantification.

Enzyme Assays

-

Enzyme Extraction: Prepare a cell-free extract from elicitor-treated Sorbus aucuparia cells by homogenizing the cells in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM dithiothreitol). Centrifuge the homogenate at 15,000 x g to obtain a crude enzyme solution.

-

Reaction Mixture: Set up a reaction mixture containing the crude enzyme extract, benzoyl-CoA (e.g., 50 µM), and [14C]-malonyl-CoA (e.g., 100 µM) in the extraction buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Analysis: Separate the ethyl acetate phase, evaporate it to dryness, and redissolve the residue in a small volume of methanol. Analyze the product, 3,5-dihydroxybiphenyl, by Thin-Layer Chromatography (TLC) and autoradiography or by HPLC with a radiodetector.

-

Enzyme Preparation: Prepare a crude enzyme extract as described for the BIS assay.

-

Reaction Mixture: The reaction mixture should contain the enzyme extract, the appropriate substrate (3,5-dihydroxybiphenyl for OMT1 or northis compound for OMT2; e.g., 100 µM), and S-adenosyl-L-[methyl-14C]-methionine (e.g., 50 µM) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0 for OMT1 or pH 7.0 for OMT2).

-

Incubation: Incubate the mixture at the optimal temperature for each enzyme (30°C for OMT1, 40°C for OMT2) for a specific time.

-

Extraction and Analysis: Terminate the reaction and extract the methylated product as described for the BIS assay. Analyze the radiolabeled product by TLC and autoradiography or HPLC.

-

Microsome Isolation: Homogenize elicitor-treated Sorbus aucuparia cells in an ice-cold extraction buffer. Filter the homogenate and centrifuge at low speed to remove cell debris. Then, ultracentrifuge the supernatant at 100,000 x g to pellet the microsomes. Resuspend the microsomal pellet in a suitable buffer.

-

Reaction Mixture: The assay mixture should contain the microsomal preparation, the substrate 3-hydroxy-5-methoxybiphenyl (e.g., 50 µM), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction at 30°C with shaking.

-

Extraction and Analysis: Stop the reaction and extract the product, northis compound, with ethyl acetate. Analyze the product by HPLC-DAD or LC-MS.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Extract total RNA from elicitor-treated and control Sorbus aucuparia cells at different time points using a suitable RNA extraction kit or protocol.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR: Perform quantitative PCR using gene-specific primers for the genes of interest (e.g., BIS, OMT1, B4H, OMT2) and a suitable reference gene (e.g., actin or ubiquitin) for normalization. Use a SYBR Green-based or probe-based detection method.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes.

Conclusion and Future Perspectives

The biosynthesis of this compound in Sorbus aucuparia is a well-defined pathway involving a series of specific enzymatic reactions. The key enzymes, Biphenyl Synthase, two distinct O-Methyltransferases, and Biphenyl 4-hydroxylase, have been identified and characterized to a significant extent. This knowledge provides a solid foundation for further research aimed at understanding the regulation of this defense pathway and its potential for biotechnological applications.

Future research should focus on several key areas:

-

Transcriptional Regulation: Identifying the transcription factors that regulate the expression of the this compound biosynthesis genes in response to elicitors.

-

Enzyme Structure and Mechanism: Elucidating the three-dimensional structures of the biosynthetic enzymes to understand their substrate specificity and catalytic mechanisms in greater detail.

-

Metabolic Engineering: Utilizing the knowledge of the pathway to engineer enhanced disease resistance in susceptible but economically important crops like apples and pears.

-

Pharmacological Potential: Further investigating the antimicrobial spectrum and mechanism of action of this compound and its derivatives for potential applications in drug development.

This in-depth guide serves as a valuable resource for researchers and professionals seeking to engage with the fascinating and important field of phytoalexin biosynthesis.

References

- 1. rsc.org [rsc.org]

- 2. Biphenyl 4-Hydroxylases Involved in this compound Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the biphenyl phytoalexin this compound in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Sources and Isolation of Aucuparin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of aucuparin, a biphenyl phytoalexin with significant biological interest. It details its natural sources, biosynthesis, and methods for its extraction, purification, and quantification, tailored for a scientific audience engaged in natural product chemistry and drug discovery.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the subtribe Pyrinae of the Rosaceae family. Its presence is often induced as a defense mechanism against pathogens, classifying it as a phytoalexin.

Primary Natural Sources:

-

Rowan (Sorbus aucuparia): The heartwood, leaves, and fruits of the rowan tree are significant sources of this compound.[1] Cell cultures of Sorbus aucuparia have also been shown to produce this compound upon elicitation.[2][3]

-

Apple (Malus spp.): Various apple species produce this compound in response to pathogen attack, such as by the fire blight bacterium Erwinia amylovora.[4]

-

Pear (Pyrus spp.): Similar to apples, pear trees synthesize this compound as a defense response to microbial infections.[4]

-

Other Rosaceae Species: The presence of this compound and related biphenyls has been reported in other members of the Rosaceae family, highlighting its role as a characteristic defense compound in this plant group.

Biosynthesis of this compound

This compound is a secondary metabolite derived from the phenylpropanoid pathway. Its biosynthesis is initiated by the condensation of benzoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by biphenyl synthase (BIS).[2][5] This is followed by a series of enzymatic modifications.

The biosynthetic pathway of this compound has been elucidated and involves the following key steps:

-

Scaffold Formation: Biphenyl synthase (BIS) catalyzes the formation of 3,5-dihydroxybiphenyl.[2][5]

-

First O-methylation: An O-methyltransferase (OMT) methylates one of the hydroxyl groups of 3,5-dihydroxybiphenyl to yield 3-hydroxy-5-methoxybiphenyl.[2]

-

Hydroxylation: A cytochrome P450-dependent monooxygenase, biphenyl 4-hydroxylase (B4H), introduces a hydroxyl group at the 4-position to form northis compound.

-

Second O-methylation: A second O-methyltransferase catalyzes the methylation of the remaining hydroxyl group to produce the final product, this compound.[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of biphenyl phytoalexins.

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the biphenyl phytoalexin this compound in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ptools.rosaceae.org [ptools.rosaceae.org]

An In-depth Technical Guide to Aucuparin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin, a biphenyl phytoalexin primarily isolated from the heartwood of Sorbus aucuparia (rowan tree), has garnered significant interest in the scientific community for its diverse biological activities. As a naturally occurring phenolic compound, it demonstrates notable anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its known biological effects, with a particular focus on its inhibitory action on the Transforming Growth Factor-β (TGF-β) signaling pathway, a key mediator in fibrotic diseases. Detailed experimental protocols for its isolation, chemical synthesis, and for assessing its biological activity are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2,6-dimethoxy-4-phenylphenol, is a biphenyl derivative.[1][2] Its structure consists of two phenyl rings linked by a single bond, with one ring being substituted with two methoxy groups and a hydroxyl group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,6-dimethoxy-4-phenylphenol | [1] |

| Molecular Formula | C₁₄H₁₄O₃ | [1][3] |

| Molecular Weight | 230.26 g/mol | [1][3] |

| CAS Number | 3687-28-3 | [1][3] |

| Appearance | Powder | [3] |

| Melting Point | 100.5-101 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Practically insoluble in water. | [3][4] |

| logP (predicted) | 3.27 | [4] |

| pKa (predicted) | 9.31 | [4] |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=CC=CC=C2 | [1][2] |

| InChI Key | KCKBEANTNJGRCV-UHFFFAOYSA-N | [1][2] |

Biological Activities and Signaling Pathways

This compound is recognized as a phytoalexin, a class of antimicrobial and often antioxidant substances synthesized by plants that accumulate at areas of pathogen infection.[3] Its biological activities are multifaceted, with significant anti-inflammatory and antioxidant effects being the most prominently reported.

Anti-inflammatory and Antioxidant Effects

This compound exhibits potent inhibitory activity against fMLP (N-formylmethionyl-leucyl-phenylalanine)-induced superoxide production in human neutrophils, with an IC₅₀ value of 17.0 ± 6.8 μM.[3] This demonstrates its capacity to mitigate oxidative stress associated with inflammatory responses. Furthermore, it shows significant scavenging activity in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (ferric reducing antioxidant power) assays.[3]

Inhibition of TGF-β Signaling Pathway and Anti-fibrotic Activity

A key area of research for this compound is its role in modulating fibrotic processes. It has been shown to suppress bleomycin-induced pulmonary fibrosis in animal models.[5] This anti-fibrotic effect is attributed to its ability to inhibit the activation of inflammatory factors and collagen synthesis induced by Transforming Growth Factor-β (TGF-β).[5]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those for collagen and other extracellular matrix proteins. This compound is understood to interfere with this signaling cascade, thereby reducing the expression of pro-fibrotic markers.

Experimental Protocols

Isolation of this compound from Sorbus aucuparia Heartwood

This protocol is adapted from the original work by Erdtman et al. (1963).

Materials:

-

Heartwood shavings of Sorbus aucuparia

-

Acetone

-

Ether

-

Sodium bicarbonate solution (5%)

-

Sodium hydroxide solution (2 M)

-

Hydrochloric acid (concentrated and dilute)

-

Silica gel for chromatography

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Extract the heartwood shavings with acetone at room temperature.

-

Concentrate the acetone extract under reduced pressure using a rotary evaporator.

-

Take up the residue in ether.

-

Wash the ether solution with a 5% sodium bicarbonate solution to remove acidic components.

-

Extract the ether solution with 2 M sodium hydroxide to isolate the phenolic fraction.

-

Acidify the alkaline extract with dilute hydrochloric acid and extract the liberated phenols back into ether.

-

Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Purify the crude phenolic fraction by chromatography on a silica gel column.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing this compound (monitor by thin-layer chromatography).

-

Combine the this compound-containing fractions and evaporate the solvent.

-

Recrystallize the residue from a suitable solvent (e.g., hexane-ethyl acetate) to obtain pure this compound.

Chemical Synthesis of this compound

This protocol is based on the synthesis described by Nilsson and Norin (1963) and involves a Suzuki-Miyaura cross-coupling reaction, a modern alternative to the originally described Ullmann condensation.

Materials:

-

1-bromo-3,5-dimethoxybenzene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., toluene and water)

-

Reagents for subsequent hydroxylation (this step can vary based on the specific synthetic route)

-

Standard laboratory glassware and purification equipment

Procedure (Illustrative Suzuki-Miyaura Coupling):

-

To a reaction flask, add 1-bromo-3,5-dimethoxybenzene, phenylboronic acid, and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Add the solvent system (e.g., a mixture of toluene and water) and the base.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the resulting 3,5-dimethoxybiphenyl by column chromatography.

-

The subsequent hydroxylation at the 4-position to yield this compound requires a regioselective method, which is a more complex step and may involve multiple protection and deprotection steps depending on the chosen strategy.

Bleomycin-Induced Pulmonary Fibrosis Model and this compound Treatment

This is a generalized protocol based on common practices in preclinical fibrosis research.

Materials:

-

C57BL/6 mice (or other susceptible strain)

-

Bleomycin sulfate

-

This compound

-

Vehicle for this compound administration (e.g., corn oil, DMSO/saline mixture)

-

Anesthesia (e.g., isoflurane)

-

Equipment for intratracheal instillation

-

Materials for histological analysis (e.g., formalin, paraffin, Masson's trichrome stain)

-

Materials for collagen quantification (e.g., Sircol collagen assay kit)

Procedure:

-

Induction of Fibrosis:

-

Anesthetize the mice.

-

Administer a single intratracheal dose of bleomycin (typically 1-3 U/kg) in sterile saline.

-

Control animals receive an equivalent volume of sterile saline.

-

-

This compound Treatment:

-

Begin treatment with this compound (dose to be determined by dose-response studies) on a specified day post-bleomycin administration (e.g., day 1 for prophylactic studies, or day 7-14 for therapeutic studies).

-

Administer this compound daily or as determined by its pharmacokinetic profile, typically via oral gavage or intraperitoneal injection.

-

The vehicle control group receives the vehicle alone.

-

-

Assessment of Fibrosis (typically at day 21 or 28):

-

Euthanize the mice and collect the lungs.

-

One lung lobe can be fixed in formalin for histological analysis. Embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.

-

The remaining lung tissue can be homogenized for biochemical analysis, such as the quantification of total collagen content using the Sircol assay.

-

fMLP-Induced Superoxide Production Assay in Human Neutrophils

This protocol outlines a common method to assess the anti-inflammatory effect of a compound on neutrophil oxidative burst.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin)

-

Ficoll-Paque or other density gradient medium for neutrophil isolation

-

Hanks' Balanced Salt Solution (HBSS)

-

fMLP (N-formylmethionyl-leucyl-phenylalanine)

-

Cytochrome c

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Superoxide dismutase (SOD) as a control

-

Spectrophotometer or microplate reader

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human blood using density gradient centrifugation over Ficoll-Paque, followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

Resuspend the purified neutrophils in HBSS.

-

-

Superoxide Assay:

-

Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Add cytochrome c to the cell suspension.

-

Stimulate the neutrophils with fMLP (typically in the nanomolar to micromolar range).

-

Immediately measure the change in absorbance at 550 nm over time. The reduction of cytochrome c is indicative of superoxide production.

-

A parallel reaction containing SOD can be run to confirm that the measured reduction is specific to superoxide.

-

-

Data Analysis:

-

Calculate the rate of superoxide production from the change in absorbance.

-

Determine the inhibitory effect of this compound by comparing the superoxide production in this compound-treated cells to that in vehicle-treated cells.

-

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory and antioxidant properties, and emerging potential as an anti-fibrotic agent through its inhibition of the TGF-β signaling pathway. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic applications of this compound. The detailed chemical information, along with the provided experimental protocols, should facilitate further investigation into its mechanisms of action and its potential for development into novel therapeutics for inflammatory and fibrotic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. medchemexpress.com [medchemexpress.com]

The Biological Activity of Aucuparin: A Technical Guide for Researchers

An In-depth Review of the Antimicrobial and Anticancer Potential of a Promising Phytoalexin

Introduction

Aucuparin is a biphenyl phytoalexin, a class of antimicrobial compounds produced by plants in response to stress, such as microbial infection. Primarily isolated from species of the Rosaceae family, including mountain ash (Sorbus aucuparia), this natural compound has garnered significant interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antibacterial, antifungal, and anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its biological functions.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Quantitative data from antimicrobial susceptibility testing, primarily through broth microdilution assays, has established its minimum inhibitory concentrations (MICs) against various bacterial strains.

Quantitative Data: Antibacterial Efficacy

The antibacterial potency of this compound has been quantified against several key pathogens. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive | 3.12 | [1] |

| Staphylococcus aureus | Gram-positive | 12.5 | [1] |

Lower MIC values indicate greater antibacterial efficacy.

Antifungal and Anticancer Potential

While research into the antifungal and anticancer activities of this compound is less extensive than its antibacterial properties, preliminary studies suggest promising potential in these areas. Biphenyl derivatives, the chemical class to which this compound belongs, are known to exhibit a wide range of biological properties, including antifungal and antineoplastic activities. However, specific quantitative data, such as MIC values against pathogenic fungi and IC50 values against cancer cell lines, for this compound are not yet widely available in the public domain. Further research is required to fully characterize its efficacy in these domains.

Mechanism of Action: An Emerging Picture

The precise molecular mechanisms underlying this compound's biological activities are an active area of investigation. In the context of cancer, the induction of apoptosis (programmed cell death) is a key mechanism for many natural and synthetic therapeutic agents. It is hypothesized that this compound may exert its potential anticancer effects through the modulation of key apoptotic signaling pathways.

The Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process controlled by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these opposing factions determines the cell's fate.

A proposed mechanism for this compound-induced apoptosis involves the following sequence of events:

-

Upregulation of Pro-Apoptotic Proteins: this compound may increase the expression or activity of pro-apoptotic proteins like Bax.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, it may decrease the levels of anti-apoptotic proteins such as Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

-

Cell Death: Activated caspase-3 orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While this pathway is a plausible mechanism for this compound's action, direct experimental evidence confirming its modulation of each of these specific components is still needed.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the standard methodologies for key experiments used to evaluate the biological activity of phytoalexins like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., DMSO, ethanol)

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to wells 2 through 11. 200 µL of the highest concentration of this compound is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. b. Well 11 serves as a growth control (no this compound). c. Well 12 serves as a sterility control (medium only, no bacteria).

-

Inoculum Preparation: a. Grow the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the growth medium.

-

Inoculation: a. Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. b. Optionally, the optical density (OD) can be read using a microplate reader at 600 nm.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates (sterile)

-

Cancer cell line of interest (e.g., MCF-7, PC-3, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Pipettes and sterile tips

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow for cell attachment.

-

Treatment with this compound: a. Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. b. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition and Incubation: a. After the treatment period, add 20 µL of the MTT reagent to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: a. Carefully remove the medium from the wells without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: a. Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the control. b. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Workflows and Pathways

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided.

Caption: A generalized experimental workflow for assessing the biological activity of this compound.

Caption: The proposed intrinsic pathway of apoptosis induction by this compound.

Conclusion and Future Directions

This compound stands out as a phytoalexin with well-documented antibacterial activity and significant, albeit less explored, potential as an antifungal and anticancer agent. The data presented in this guide underscore its efficacy against Gram-positive bacteria. The proposed mechanism of action, particularly its potential to induce apoptosis via the intrinsic pathway, provides a solid foundation for future research into its anticancer properties.

For drug development professionals and researchers, the path forward is clear. There is a pressing need for:

-

Expanded Screening: Quantitative testing of this compound against a broader range of clinically relevant fungal pathogens and a diverse panel of human cancer cell lines.

-

Mechanistic Studies: In-depth molecular investigations to confirm the proposed apoptotic pathway and explore other potential mechanisms of action. This includes detailed studies on its effects on specific proteins like Bcl-2, Bax, and caspases.

-

In Vivo Studies: Evaluation of this compound's efficacy and safety in preclinical animal models to translate the in vitro findings into a therapeutic context.

The detailed protocols and structured data provided herein are intended to serve as a valuable resource to catalyze these future investigations, ultimately aiming to unlock the full therapeutic potential of this compound.

References

The Discovery and Historical Context of Aucuparin: A Technical Guide

Abstract

Aucuparin, a biphenyl phytoalexin, stands as a notable discovery in the field of phytochemistry. First isolated in 1963 from the heartwood of the European mountain ash (Sorbus aucuparia), its discovery opened avenues for research into plant defense mechanisms and natural product chemistry. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, the experimental protocols for its isolation and characterization, and a summary of its biological activities. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this significant natural compound.

Discovery and Historical Context

Initial Discovery

This compound was first identified as a natural product in 1963 by H. Erdtman and colleagues.[1][2] It was isolated from the heartwood of Sorbus aucuparia (L.), commonly known as the rowan or mountain ash.[1][2] This discovery was a significant contribution to the chemical knowledge of the Sorbus genus, which had been a subject of phytochemical investigation since the 1960s.[3] this compound's classification as a biphenyl derivative placed it within a class of compounds with known diverse biological properties.[3]

Scientific Landscape of the 1960s

The 1960s marked a pivotal era in phytochemistry. The field was transitioning from classical methods of natural product isolation, such as maceration and percolation, towards more sophisticated chromatographic and spectroscopic techniques.[4][5] The development and refinement of techniques like column chromatography, paper chromatography, and early forms of spectroscopy (UV, IR) were instrumental in the successful isolation and structural elucidation of novel compounds like this compound.[4][6] This period saw a surge in the discovery of new secondary metabolites from plants, driven by a growing interest in their potential medicinal applications and their roles in plant physiology and ecology.[5] The discovery of this compound as a phytoalexin, a compound produced by plants in response to pathogen attack, aligned with the burgeoning field of chemical ecology.

Experimental Protocols

Isolation of this compound from Sorbus aucuparia (Circa 1963)

The following protocol is a representative method for the isolation of this compound from Sorbus aucuparia heartwood, based on common phytochemical techniques of the era.

2.1.1. Materials and Equipment

-

Dried and powdered heartwood of Sorbus aucuparia

-

Soxhlet extractor

-

Solvents: Diethyl ether, Acetone, Methanol

-

Rotary evaporator

-

Glass columns for chromatography

-

Stationary phase: Silica gel or Alumina

-

Elution solvents: Hexane, Ethyl acetate, and gradients thereof

-

Apparatus for melting point determination

-

UV and IR spectrophotometers

2.1.2. Extraction

-

The dried and powdered heartwood of Sorbus aucuparia is subjected to sequential extraction in a Soxhlet apparatus.

-

Extraction is first performed with a non-polar solvent like diethyl ether to remove lipids and other non-polar constituents.

-

This is followed by extraction with a solvent of intermediate polarity, such as acetone, and finally with a polar solvent like methanol to extract a wide range of compounds.

-

The acetone or methanol extract, which would contain this compound, is concentrated under reduced pressure using a rotary evaporator.

2.1.3. Chromatographic Separation

-

The concentrated extract is adsorbed onto a small amount of silica gel or alumina.

-

The adsorbent with the extract is then loaded onto the top of a chromatography column packed with the same stationary phase.

-

The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions containing the compound of interest are combined and the solvent is evaporated.

2.1.4. Purification and Characterization

-

The semi-pure this compound is further purified by recrystallization from a suitable solvent.

-

The purity of the isolated compound is assessed by its sharp melting point.

-

The structure of the isolated this compound is then elucidated using the spectroscopic techniques available at the time, primarily UV and IR spectroscopy, to identify key functional groups and conjugation systems.[4]

Biosynthesis of this compound: Key Enzyme Assays

The biosynthetic pathway of this compound has been elucidated, with two key enzymes being biphenyl synthase (BIS) and biphenyl 4-hydroxylase (a cytochrome P450 enzyme).[7][8]

2.2.1. Biphenyl Synthase (BIS) Assay

This assay measures the formation of 3,5-dihydroxybiphenyl from benzoyl-CoA and malonyl-CoA.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0), benzoyl-CoA (starter substrate), and [2-¹⁴C]malonyl-CoA (extender substrate).

-

Enzyme Preparation: Use cell-free extracts from Sorbus aucuparia cell cultures that have been treated with an elicitor (e.g., yeast extract) to induce phytoalexin biosynthesis.

-

Incubation: Add the enzyme preparation to the reaction mixture and incubate at 30°C.

-

Extraction: Stop the reaction by adding acetic acid and extract the product with ethyl acetate.

-

Analysis: Analyze the extracted product by thin-layer chromatography (TLC) followed by autoradiography to detect the radiolabeled 3,5-dihydroxybiphenyl. For quantitative analysis, high-performance liquid chromatography (HPLC) can be used.[6]

2.2.2. Biphenyl 4-Hydroxylase (Cytochrome P450) Assay

This assay measures the hydroxylation of 3-hydroxy-5-methoxybiphenyl to northis compound.

-

Microsome Preparation: Isolate microsomes from elicitor-treated Sorbus aucuparia cell cultures, as this enzyme is membrane-bound.

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal preparation, 3-hydroxy-5-methoxybiphenyl (substrate), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C).

-

Extraction: Stop the reaction and extract the product with a suitable organic solvent.

-

Analysis: Analyze the formation of northis compound using HPLC or LC-MS.[10]

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, with its role as a phytoalexin suggesting inherent antimicrobial properties.

Antibacterial Activity

This compound has demonstrated activity against Gram-positive bacteria.

| Bacterium | MIC (µg/mL) | Reference |

| Bacillus subtilis | 3.12 | [11] |

| Staphylococcus aureus | 12.5 | [11] |

Antifungal Activity

As a phytoalexin, this compound is expected to possess antifungal properties, although specific MIC values are less commonly reported in readily available literature. Its production is induced in Sorbus aucuparia in response to fungal pathogens like Venturia inaequalis.[7]

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound from primary metabolites.

Experimental Workflow for this compound Isolation

Caption: A representative experimental workflow for the isolation of this compound.

References

- 1. [PDF] this compound and Methoxythis compound, Two Phenolic Biphenyl Derivatives from the Heartwood of Sorbus aucuparia (L.). | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arcjournals.org [arcjournals.org]

- 5. mindat.org [mindat.org]

- 6. carewellpharma.in [carewellpharma.in]

- 7. Biosynthesis of the biphenyl phytoalexin this compound in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. rsc.org [rsc.org]

The Role of Aucuparin in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aucuparin, a biphenyl phytoalexin predominantly found in the subtribe Malinae of the Rosaceae family, plays a crucial role in the defense mechanisms of economically important fruit trees such as apple and pear.[1][2] Its production is induced by a variety of biotic stressors, including fungal and bacterial pathogens. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its antimicrobial properties with available quantitative data, and detailed experimental protocols for its study. Furthermore, this document explores the mechanism of action of this compound against pathogens and serves as a comprehensive resource for researchers in plant pathology and drug development.

Introduction

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo by plants in response to pathogen attack or stress.[3][4] this compound is a prominent member of the biphenyl class of phytoalexins, first isolated from the heartwood of Sorbus aucuparia (rowan).[5] Its synthesis is a key component of the induced defense response in many rosaceous species, offering protection against a range of phytopathogens.[1][2][6] Understanding the intricacies of this compound's role in plant defense can pave the way for novel strategies in crop protection and the development of new antimicrobial agents.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that is initiated upon pathogen recognition. The pathway begins with the formation of the biphenyl scaffold, followed by a series of modification reactions.

The key steps in the biosynthesis of this compound are:

-

Formation of the Biphenyl Scaffold: The process starts with the condensation of one molecule of benzoyl-CoA and three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. This reaction is catalyzed by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase.[1][2]

-

First O-methylation: The 3,5-dihydroxybiphenyl molecule undergoes O-methylation at the 5-position to yield 3-hydroxy-5-methoxybiphenyl. This step is catalyzed by an O-methyltransferase (OMT) .[1][2]

-

4-Hydroxylation: A hydroxyl group is introduced at the 4-position of 3-hydroxy-5-methoxybiphenyl to form northis compound. This reaction is catalyzed by biphenyl 4-hydroxylase (B4H) , a cytochrome P450 monooxygenase (CYP736A107 in Sorbus aucuparia).[2][7]

-

Second O-methylation: The final step is the O-methylation of the newly introduced hydroxyl group at the 4-position of northis compound, resulting in the formation of this compound (3,5-dimethoxy-4-hydroxybiphenyl). A distinct O-methyltransferase catalyzes this reaction.[1][2]

The sequence of these biosynthetic steps has been determined to be O-methylation → 4-hydroxylation → O-methylation.[1][2]

Regulation of this compound Biosynthesis: The Role of Jasmonate Signaling

The production of this compound is tightly regulated and is induced upon pathogen attack. The jasmonate (JA) signaling pathway is a key player in this regulation.[8]

Pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) trigger a signaling cascade that leads to the synthesis of jasmonic acid. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[7][9] This binding leads to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[7][9] The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of genes encoding the biosynthetic enzymes for this compound, such as biphenyl synthase (BIS) and biphenyl 4-hydroxylase (B4H).[7][9][10]

The jasmonate signaling pathway exhibits crosstalk with other hormone signaling pathways, such as those for ethylene (ET) and salicylic acid (SA), to fine-tune the defense response.[11][12][13]

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity against both fungal and bacterial pathogens.[14][15][16] Its primary role is to inhibit the growth and proliferation of invading microorganisms at the site of infection.

Antifungal Activity

This compound has been shown to be effective against a variety of fungal pathogens. The proposed mechanism of action involves the disruption of the fungal cell membrane.[5][17]

| Fungal Pathogen | Activity Metric | Value | Reference |

| Alternaria tenuissima | Mycelial Growth Inhibition | 50.3% | [14] |

| Fusarium graminearum | Significant Activity | Not specified | [14] |

| Helminthosporium maydis | Significant Activity | Not specified | [14] |

| Sclerotinia sclerotiorum | Significant Activity | Not specified | [14] |

| Exserohilum turcicum | Significant Activity | Not specified | [14] |

Antibacterial Activity

This compound is also active against bacterial pathogens, particularly Gram-positive bacteria.[15][16] The mechanism of action is thought to involve damage to the bacterial cell wall and membrane, and potentially interaction with DNA.[15][18]

| Bacterial Pathogen | Activity Metric | Value (µg/mL) | Reference |

| Bacillus subtilis | MIC | 3.12 | [15][16] |

| Staphylococcus aureus | MIC | 12.5 | [15][16] |

| Pseudomonas aeruginosa | MIC | ≥100 | [16] |

| Escherichia coli | MIC | ≥100 | [16] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Elicitation of this compound in Sorbus aucuparia Cell Culture

This protocol describes the induction of this compound synthesis in Sorbus aucuparia cell suspension cultures using a pathogen-derived elicitor.

Materials:

-

Sorbus aucuparia cell suspension culture

-

Gamborg B5 medium

-

Elicitor preparation from Venturia inaequalis (or other suitable elicitor like yeast extract)

-

Sterile flasks

-

Shaker incubator

Procedure:

-

Maintain the Sorbus aucuparia cell suspension culture in Gamborg B5 medium on a rotary shaker at 25°C in the dark.

-

Subculture the cells every 7-10 days.

-

For elicitation, transfer a defined amount of cell culture (e.g., 5 g fresh weight) to a fresh medium.

-

Add the sterile elicitor preparation to the cell culture. The concentration of the elicitor should be optimized for maximal induction.

-

Incubate the elicited cell culture under the same conditions as the maintenance culture.

-

Harvest the cells and the medium at different time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation for this compound extraction and analysis.

Extraction and Quantification of this compound by HPLC

This protocol details the extraction of this compound from plant material or cell cultures and its quantification using High-Performance Liquid Chromatography (HPLC).[3]

Materials:

-

Elicited plant material or cell culture

-

Methanol

-

Ethyl acetate

-

Rotary evaporator

-

HPLC system with a PDA detector

-

Reversed-phase C18 column (e.g., Luna C18, 250 x 4.6 mm, 5 µm)

-

Mobile phase: 1 mM trifluoroacetic acid (TFA) in water and methanol (40:60, v/v)

-

This compound standard

Procedure:

-

Extraction:

-

Homogenize the harvested cells or plant tissue in methanol.

-

Centrifuge the homogenate and collect the supernatant.

-

Partition the supernatant against ethyl acetate.

-

Collect the ethyl acetate phase and evaporate to dryness using a rotary evaporator.

-

Dissolve the residue in a known volume of methanol for HPLC analysis.

-

-

HPLC Quantification:

-

Set the HPLC system with the C18 column and the specified mobile phase at a flow rate of 1 mL/min.[3]

-

Set the PDA detector to monitor at 254 nm.[3]

-

Inject a known volume of the extracted sample.

-

Prepare a calibration curve using different concentrations of the this compound standard.

-

Identify and quantify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.

-

Antifungal and Antibacterial Bioassays

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.[19][20][21]

Materials:

-

Purified this compound

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.

-

Prepare an inoculum of the test microorganism at a standardized concentration.

-

Add the inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism in medium without this compound) and a negative control (medium only).

-

Incubate the plate under optimal growth conditions for the test microorganism.

-

After incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[20][21] Growth can be assessed visually or by measuring the optical density at a suitable wavelength.

Conclusion

This compound is a vital component of the defense arsenal of many rosaceous plants. Its biosynthesis is tightly regulated and induced upon pathogen challenge, with the jasmonate signaling pathway playing a central role. The antimicrobial properties of this compound against a range of fungal and bacterial pathogens highlight its importance in plant immunity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and other phytoalexins in plant-pathogen interactions. A deeper understanding of these natural defense compounds holds significant promise for the development of sustainable disease management strategies in agriculture and for the discovery of novel antimicrobial agents for therapeutic use.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Biosynthesis of the biphenyl phytoalexin this compound in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Effect of Sorbus aucuparia Extracts on the Fusarium proliferatum and F. culmorum Growth and Mycotoxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. idexx.dk [idexx.dk]

Aucuparin and its Derivatives in Malinae Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aucuparin and its derivatives, a class of biphenyl phytoalexins predominantly found in species of the Malinae subtribe of the Rosaceae family. This document details their biosynthesis, chemical diversity, and biological activities, with a focus on their role in plant defense and potential pharmacological applications. Detailed experimental protocols for extraction, purification, and analysis, along with quantitative data on their distribution, are presented to facilitate further research and development in this area.

Introduction

This compound and its related compounds are specialized secondary metabolites produced by plants of the Malinae subtribe, which includes economically important fruit trees such as apple (Malus), pear (Pyrus), and rowan (Sorbus). These biphenyls function as phytoalexins, antimicrobial compounds synthesized by plants in response to pathogen attack.[1][2] The induction of this compound biosynthesis is a key defense mechanism against a variety of fungal and bacterial pathogens, including those responsible for devastating diseases like fire blight (Erwinia amylovora) and apple scab (Venturia inaequalis).[1][3] The unique chemical structures and potent biological activities of this compound and its derivatives have garnered significant interest for their potential applications in agriculture and medicine. This guide aims to consolidate the current knowledge on these compounds to support ongoing and future research endeavors.

Chemical Structures and Biosynthesis

This compound and its derivatives are characterized by a biphenyl scaffold, typically adorned with hydroxyl and methoxy functional groups. The core structure is derived from the phenylpropanoid pathway.

Key Derivatives of this compound

Several derivatives of this compound have been identified in Malinae species, each with unique substitutions on the biphenyl rings. The most commonly reported derivatives include:

-

This compound: 3,5-dimethoxy-4-hydroxybiphenyl

-

Northis compound: 3-hydroxy-5-methoxy-4-hydroxybiphenyl

-

2'-Methoxythis compound

-

4'-Methoxythis compound

-

2'-Hydroxythis compound

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated in response to biotic or abiotic stress. The pathway involves a series of enzymatic reactions that convert a precursor from the phenylpropanoid pathway into the final biphenyl structure.[2][4][5]

The key steps in the biosynthesis of this compound are:

-

Scaffold Formation: The biphenyl scaffold is formed by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase. BIS catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl.[2]

-

O-Methylation (Step 1): The first methylation is catalyzed by an O-methyltransferase (OMT) , which converts 3,5-dihydroxybiphenyl to 3-hydroxy-5-methoxybiphenyl.[5][6]

-

4-Hydroxylation: A crucial hydroxylation step at the 4-position is catalyzed by biphenyl 4-hydroxylase (B4H) , a cytochrome P450 monooxygenase (CYP736A).[2][7] This reaction converts 3-hydroxy-5-methoxybiphenyl into northis compound.

-

O-Methylation (Step 2): The final step is the methylation of the remaining hydroxyl group at the 3-position of northis compound by a second, distinct O-methyltransferase to yield this compound.[5][6]

Quantitative Distribution in Malinae Species

The accumulation of this compound and its derivatives varies significantly among different Malinae species, cultivars, and tissues, and is strongly influenced by the nature of the pathogenic challenge. While comprehensive quantitative data across all Malinae species is not yet available, studies on Malus, Pyrus, and Sorbus provide valuable insights into their distribution.

Table 1: Quantitative Data of this compound and Northis compound in Elicitor-Treated Sorbus aucuparia Cell Cultures

| Compound | Time after Elicitation (h) | Concentration (µg/g Fresh Weight) |

| Northis compound | 24 | 8.2 |

| This compound | 24 | 6.4 |

Data extracted from studies on elicitor-treated cell cultures. Concentrations can vary based on elicitor type and concentration.

Biological Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activities, primarily against fungal and bacterial pathogens of plants. Their role as phytoalexins is well-established, and their inhibitory effects have been quantified for several important pathogens.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Phytopathogens

| Compound | Pathogen | MIC (µg/mL) | Reference |

| This compound | Physalospora piricola | 3.13 | [8] |

| Northis compound | Physalospora piricola | 6.25 | [8] |

Signaling Pathways for Induction

The biosynthesis of this compound and its derivatives is tightly regulated by complex signaling networks that are activated upon pathogen recognition. While a complete, species-specific pathway for this compound induction in Malinae is still under investigation, the general framework of phytoalexin induction in plants provides a strong model.

Key signaling components and pathways implicated in the induction of phytoalexin biosynthesis include:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: Pathogen recognition often triggers a phosphorylation cascade involving MAPKs, which in turn can activate transcription factors controlling defense gene expression.

-

Phytohormone Signaling: Jasmonic acid (JA) and salicylic acid (SA) are key hormones in plant defense. Their signaling pathways are known to regulate the expression of genes involved in the biosynthesis of various phytoalexins. The interplay between JA and SA signaling can be synergistic or antagonistic, leading to a fine-tuned defense response.[9][10][11][12][13]

Experimental Protocols

Extraction of this compound and its Derivatives from Plant Material

This protocol is a general guideline for the extraction of biphenyl phytoalexins from Malinae tissues.

Methodology:

-

Sample Preparation: Collect fresh plant material (e.g., leaves, stems, or cell cultures). For infected tissues, it is often beneficial to sample the transition zone between healthy and necrotic tissue, as this is where phytoalexin accumulation is typically highest.

-

Homogenization: Homogenize the plant tissue in a suitable solvent, typically methanol. A common ratio is 1:2 to 1:5 (w/v) of plant material to solvent.

-

Extraction: Agitate the mixture for a sufficient period (e.g., 1-2 hours) at room temperature to ensure complete extraction.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted phytoalexins.

-

Filtration: Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter before analysis.

HPLC-DAD/MS Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of this compound and its derivatives.

Table 3: HPLC-DAD/MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water (often with 0.1% formic acid or TFA) and an organic solvent like methanol or acetonitrile. A common isocratic mobile phase is methanol:water (60:40, v/v) with 1 mM TFA. |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

| Injection Volume | 10 - 20 µL |

| DAD Wavelength | 254 nm for quantification, with a full scan (e.g., 200-400 nm) for peak purity and identification. |

| MS Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode. |

| MS Scan Range | m/z 100-1000 |

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of this compound and its derivatives, particularly for volatile or semi-volatile compounds. Derivatization may be required for non-volatile derivatives.

Table 4: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless or split, depending on concentration |

| Injector Temperature | 250 - 280 °C |

| Oven Temperature Program | Start at a lower temperature (e.g., 60-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C. |

| MS Ion Source Temperature | 230 - 250 °C |

| MS Quadrupole Temperature | 150 °C |

| Ionization Energy | 70 eV |

| MS Scan Range | m/z 50-550 |

Conclusion and Future Perspectives

This compound and its derivatives represent a fascinating and important class of phytoalexins with significant roles in the defense mechanisms of Malinae species. Their potent antimicrobial properties also make them promising candidates for the development of novel fungicides and potentially even therapeutic agents. This guide has summarized the current state of knowledge regarding their chemistry, biosynthesis, and biological activity, and has provided a foundation of experimental protocols for their study.

Future research should focus on several key areas:

-

Comprehensive Quantitative Profiling: There is a need for more extensive quantitative studies to map the distribution of this compound and its derivatives across a wider range of Malinae species and cultivars, and in response to a broader array of pathogens.

-

Elucidation of Signaling Pathways: While the general signaling framework is understood, the specific molecular components and regulatory networks that control this compound biosynthesis in Malinae remain to be fully elucidated.

-

Exploitation for Crop Improvement: A deeper understanding of the genetic and molecular basis of this compound production could pave the way for breeding or genetically engineering crops with enhanced disease resistance.

-

Pharmacological Evaluation: The antimicrobial and other potential bioactivities of these compounds warrant further investigation for their potential applications in human and animal health.

By continuing to explore the multifaceted world of this compound and its derivatives, researchers can unlock new strategies for protecting important agricultural crops and potentially discover novel therapeutic leads.

References

- 1. portal.fis.tum.de [portal.fis.tum.de]

- 2. Biphenyl 4-Hydroxylases Involved in this compound Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the biphenyl phytoalexin this compound in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biphenyl 4-Hydroxylases Involved in this compound Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of Salicylate-Mediated Suppression of Jasmonate Signaling Reveal a Role for Redox Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Aucuparin as a Stress-Induced Secondary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract